

Comprehensive Characterization Guide: FT-IR Spectroscopy of 5-(2-Chlorophenyl)nicotinaldehyde[1]

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Compound of Interest

Compound Name:	5-(2-Chlorophenyl)nicotinaldehyde
CAS No.:	855301-00-7
Cat. No.:	B1593318

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Executive Summary

Compound: **5-(2-Chlorophenyl)nicotinaldehyde** CAS: 855301-00-7 Molecular Formula: $C_{12}H_8ClNO$ Class: 3,5-Disubstituted Pyridine / Biaryl Aldehyde[1][2]

This technical guide provides a structural and vibrational analysis of **5-(2-Chlorophenyl)nicotinaldehyde**, a critical intermediate in the synthesis of heterocyclic pharmaceuticals.[1] Unlike simple aliphatic aldehydes, this molecule exhibits a complex vibrational landscape driven by the electronic coupling between the electron-deficient pyridine ring, the electrophilic formyl group, and the sterically hindered 2-chlorophenyl substituent.

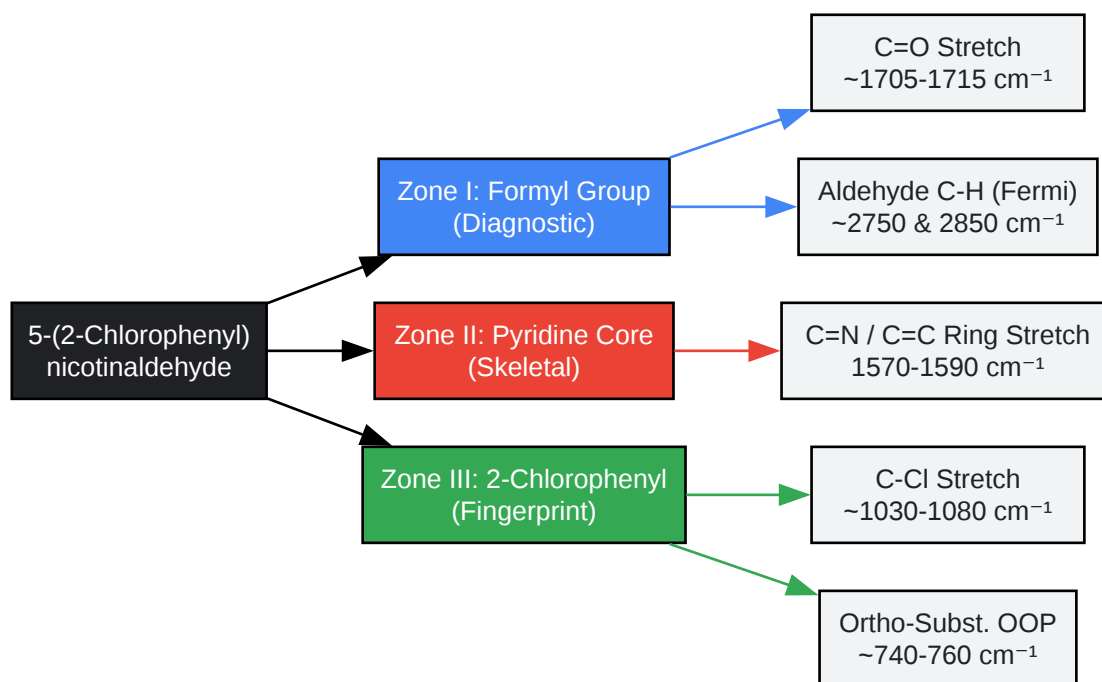
The following protocols and spectral assignments are derived from Fragment-Based Vibrational Theory, synthesizing established data from nicotinaldehyde derivatives and ortho-substituted chlorobenzenes. This approach allows researchers to validate structure and purity even in the absence of a certified reference standard.

Part 1: Structural Anatomy & Vibrational Theory[1] [3]

To accurately interpret the FT-IR spectrum, we must deconstruct the molecule into three interacting vibrational zones.[1] The steric clash between the ortho-chloro substituent and the pyridine ring likely forces a non-planar conformation, partially decoupling the two aromatic systems.

Diagram 1: Vibrational Fragment Analysis

The following diagram illustrates the logical flow from chemical structure to expected spectral bands.



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Caption: Deconstruction of **5-(2-Chlorophenyl)nicotinaldehyde** into three primary vibrational zones for spectral assignment.

Part 2: Experimental Methodology

For reliable characterization, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture artifacts (hygroscopicity of pyridine derivatives) and halogen

exchange reactions.

Protocol: High-Resolution ATR-FTIR[1]

- Instrument Setup:
 - Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.[1]
 - Crystal: Diamond or ZnSe (Single-bounce).[1]
 - Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (if resolving hyperfine aromatic splitting).[1]
 - Scans: 32 (Routine) or 64 (High S/N).
- Sample Preparation:
 - Ensure the sample is a dry, free-flowing powder.[1]
 - Critical Step: If the sample appears sticky or yellowed (oxidation), recrystallize or dry under vacuum (40°C , 10 mbar) for 2 hours. Aldehydes oxidize to carboxylic acids; water mimics OH bands.[1]
 - Apply roughly 5–10 mg of sample to the crystal center.
 - Apply pressure using the anvil until the absorbance of the strongest band (C=O) reaches 0.5–0.8 a.u. Do not over-compress, as high pressure can shift crystal lattice bands.[1]
- Data Processing:
 - Perform an ATR correction (if quantitative comparison to transmission libraries is required).
 - Baseline correct only if significant drift is observed (e.g., scattering from large particles).[1]

Part 3: Spectral Analysis & Assignment Table[1][4]

The following table synthesizes data from nicotinaldehyde and chlorobenzene analogs to provide the Expected Spectral Fingerprint.

Functional Group	Mode of Vibration	Frequency (cm ⁻¹)	Intensity	Diagnostic Notes
Aldehyde (CHO)	C-H Stretching	2840–2860	Medium	The "Fermi Resonance" doublet. ^[1] The lower energy band often overlaps with aliphatic impurities.
C-H Stretching	2740–2760	Medium	Key Identifier. Distinct from standard alkyl C-H. ^[1] Confirms aldehyde presence. ^{[1][3][4][5][6][7]}	
C=O Stretching	1700–1715	Strong	Lower than aliphatic aldehydes (1730 cm ⁻¹) due to conjugation with the pyridine ring.	
Pyridine Ring	C=N / C=C Stretch	1580–1600	Med-Strong	Characteristic "breathing" modes of the heterocyclic ring. ^[1]
Ring Deformation	~1420–1450	Medium	Often appears as a sharp doublet in nicotinic derivatives. ^[1]	
Chlorophenyl	C-Cl Stretch	1035–1080	Variable	Can be obscured by in-plane C-H

bends; look for a sharp band in this region.[1]

C-H Out-of-Plane (OOP)	740–760	Strong	Ortho-substitution marker. Specific to the 1,2-disubstituted phenyl ring.[1]
Impurity	O-H Stretch (Broad)	2500–3300	Broad
			Indicates oxidation to 5-(2-chlorophenyl)nicotinic acid (carboxylic acid dimer).[1]

Interpretation Logic[2]

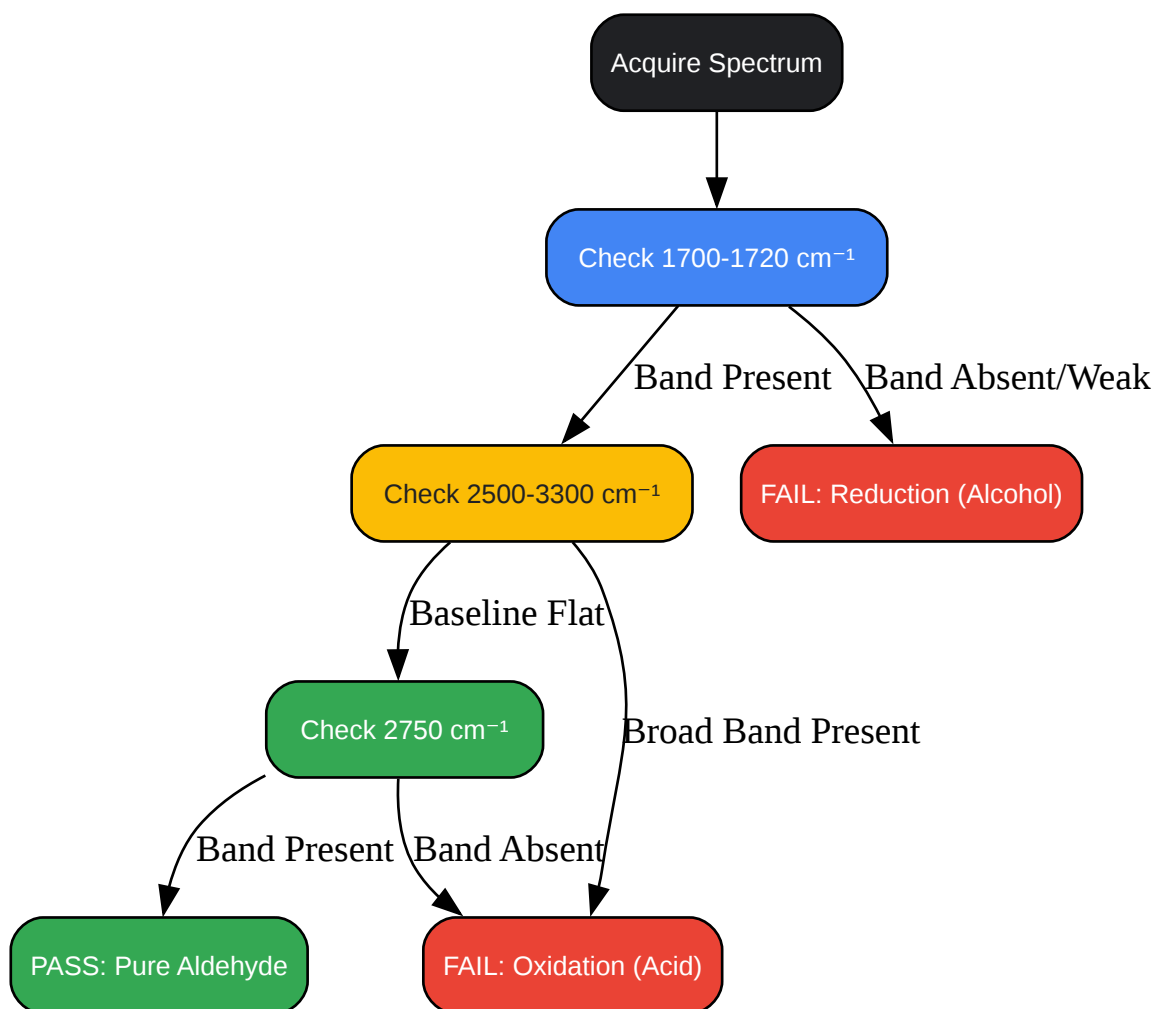
- The "Aldehyde Check": Immediately verify the presence of the 1710 cm^{-1} (C=O) and the 2750 cm^{-1} (C-H) bands.[3] Absence of the 2750 cm^{-1} band suggests oxidation to acid or reduction to alcohol.
- The "Pyridine Check": Look for the sharp aromatic bands near 1590 cm^{-1} . Pyridines are distinct from benzenes here due to the nitrogen asymmetry.
- The "Chlorine Check": The low-frequency region ($<800\text{ cm}^{-1}$) is dominated by the C-Cl and aromatic OOP bending.[1] A strong band near 750 cm^{-1} confirms the ortho-substituted chlorophenyl moiety.[1]

Part 4: Quality Control & Impurity Profiling[1]

In drug development, the purity of this intermediate is paramount. FT-IR is a rapid "Go/No-Go" gate for synthesis.[1]

Diagram 2: Purity Decision Tree

This workflow guides the researcher through spectral validation.



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Caption: Decision tree for rapid purity assessment of **5-(2-Chlorophenyl)nicotinaldehyde** using FT-IR markers.

Common Impurities

- 5-(2-Chlorophenyl)nicotinic Acid: Result of air oxidation.[1]
 - Spectral Shift: C=O shifts to ~1680-1690 cm⁻¹ (dimer); appearance of massive, broad O-H stretch (3300–2500 cm⁻¹).[1]
- Residual Solvents (e.g., Ethyl Acetate/DCM):

- Spectral Shift: Extra carbonyl at 1740 cm^{-1} (EtOAc) or C-Cl bands at $700\text{-}750\text{ cm}^{-1}$ (DCM, overlapping with product).[1]

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